molecular formula C17H11ClO4 B3601364 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid

6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B3601364
M. Wt: 314.7 g/mol
InChI Key: QCVATNBALPIHCP-UHFFFAOYSA-N
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Description

6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid typically involves the condensation of 2-chlorobenzyl chloride with a suitable chromene precursor under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-bromobenzyl)-2-oxo-2H-chromene-3-carboxylic acid
  • 6-(2-fluorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid
  • 6-(2-methylbenzyl)-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c18-14-4-2-1-3-11(14)7-10-5-6-15-12(8-10)9-13(16(19)20)17(21)22-15/h1-6,8-9H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVATNBALPIHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC3=C(C=C2)OC(=O)C(=C3)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 2
6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 3
6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 4
6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 5
6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 6
6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylic acid

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